3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
Description
Synonyms and Chemical Abstract Service Registry Numbers
The compound 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester possesses the Chemical Abstract Service registry number 734-88-3, which serves as its unique identifier in chemical databases worldwide. This registry number has been consistently assigned across multiple authoritative chemical databases, including PubChem, Chemical Abstract Service Common Chemistry, and the Japanese Global database, confirming its established identity in the scientific literature.
The compound is recognized by numerous synonyms that reflect different naming conventions and structural perspectives. The most commonly encountered systematic names include "ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate" and "ethyl 3-oxobenzo[f]chromene-2-carboxylate," which emphasize the chromene ring system perspective. Alternative nomenclature includes "5,6-Benzocoumarin-3-carboxylic acid ethyl ester" and "5,6-Benzocoumarin-3-carboxylic acid ethyl ester," highlighting the coumarin structural framework.
Commercial and trade designations for this compound include "Belophar KLA," "Optical bleach 13-61," and "Compound 13-61," indicating its applications in industrial contexts. The European Inventory of Existing Commercial Chemical Substances designation "EINECS 211-997-9" provides its regulatory identification within European chemical commerce.
| Category | Designation | Source |
|---|---|---|
| CAS Registry Number | 734-88-3 | |
| EINECS Number | 211-997-9 | |
| PubChem CID | 69774 | |
| Beilstein Reference | 0234987 | |
| Trade Names | Belophar KLA, Optical bleach 13-61 |
Molecular Formula and Weight
The molecular formula of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester is C16H12O4, representing a composition of sixteen carbon atoms, twelve hydrogen atoms, and four oxygen atoms. This molecular composition reflects the compound's complex heterocyclic structure incorporating both aromatic and aliphatic components within its framework.
The molecular weight has been precisely determined as 268.26 grams per mole through computational analysis by PubChem version 2.2, based on the PubChem release 2025.04.14. This value is consistently reported across multiple chemical databases, with slight variations in precision reflecting different computational methodologies. The Japanese Global database reports the identical molecular weight of 268.268, confirming the accuracy of this fundamental molecular parameter.
The compound's molecular mass distribution includes a monoisotopic mass of 268.073559 atomic mass units, as determined through high-resolution mass spectrometry calculations. This precise mass value is essential for analytical chemistry applications, particularly in mass spectrometry identification and quantification procedures.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C16H12O4 | |
| Molecular Weight | 268.26 g/mol | |
| Monoisotopic Mass | 268.073559 u | |
| Exact Mass | 268.04200 |
Systematic IUPAC Naming
The International Union of Pure and Applied Chemistry systematic naming for this compound follows the established conventions for polycyclic heterocyclic compounds with ester functionality. The primary IUPAC name is "ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate," which systematically describes the structural components and their relationships.
The nomenclature begins with the ethyl ester designation, indicating the presence of an ethoxycarbonyl group (-COOC2H5) attached to the heterocyclic core. The "3-oxo" designation specifies the ketone functionality at position 3 of the heterocyclic system, while "3H" indicates the specific tautomeric form and hydrogen positioning. The "benzo[f]chromene" portion describes the fused ring system, where "benzo" indicates the fused benzene ring and "[f]" specifies the fusion pattern according to established nomenclature conventions.
Alternative systematic names include "3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester," which emphasizes the naphthopyran perspective of the fused ring system. This naming convention highlights the naphthalene-pyran fusion pattern using the [2,1-b] descriptor to specify the exact connectivity between the rings.
The Chemical Abstract Service index name provides another systematic approach: "3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester," which has been consistently used in chemical literature indexing. This standardized naming ensures uniform identification across chemical databases and scientific publications.
Properties
IUPAC Name |
ethyl 3-oxobenzo[f]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-2-19-15(17)13-9-12-11-6-4-3-5-10(11)7-8-14(12)20-16(13)18/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOZSKRVTISLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061065 | |
| Record name | 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734-88-3 | |
| Record name | Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=734-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Benzocoumarin-3-carboxylic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,6-benzocoumarin-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5Q753KF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in mechanochemical reactions, where it undergoes a ring-opening reaction upon external stimulation to generate intensely colored merocyanine dyes. The interaction with enzymes such as naphthopyran mechanophores allows for the transduction of mechanical energy, leading to a chemoselective reaction. This interaction is essential for the compound’s role in stress sensing applications, enabling the detection of critical stress and strain in polymeric materials.
Cellular Effects
The effects of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s photochromic properties allow it to undergo a reversible transformation between colorless and colored forms upon exposure to light. This transformation can impact cellular signaling pathways by altering the cellular environment and influencing gene expression. Additionally, the compound’s ability to generate long-lived colored isomers can affect cellular metabolism by interacting with metabolic enzymes and altering metabolic flux.
Molecular Mechanism
The molecular mechanism of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester involves its interaction with biomolecules at the molecular level. The compound undergoes a ring-opening reaction upon external stimulation, leading to the formation of merocyanine dyes. This reaction is facilitated by the compound’s unique structural properties, which allow it to act as a molecular switch. The binding interactions with biomolecules, such as enzymes and proteins, play a crucial role in this process. The compound’s ability to inhibit or activate enzymes can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s photochromic properties allow it to undergo reversible transformations, with the colored isomers having varying lifetimes. These temporal effects are essential for understanding the compound’s stability and its potential long-term impact on cellular processes. The degradation of the compound can lead to the formation of different isomers, each with distinct biochemical properties.
Dosage Effects in Animal Models
The effects of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by interacting with specific enzymes and proteins, leading to positive changes in cellular function. At high doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways. These dosage effects are crucial for understanding the compound’s therapeutic potential and its safety profile in animal models.
Metabolic Pathways
3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester is involved in various metabolic pathways. The compound interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The ring-opening reaction of the compound leads to the formation of merocyanine dyes, which can further participate in metabolic reactions. The interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo reversible transformations allows it to be transported to different cellular compartments, where it can exert its effects. The distribution of the compound within tissues is also influenced by its binding to specific proteins, which can affect its localization and accumulation.
Subcellular Localization
The subcellular localization of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical properties. The ability of the compound to undergo reversible transformations also plays a role in its subcellular localization, as it can be directed to different compartments based on its structural state.
Biological Activity
3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester (CAS Number: 734-88-3) is a compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of approximately 268.27 g/mol. This compound has garnered interest in pharmacology and medicinal chemistry due to its diverse biological properties.
The compound's structure includes a naphthoquinone framework, which is often associated with various biological activities, including antioxidant and antimicrobial effects. The LogP value of 2.91 indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Antioxidant Activity
Research indicates that 3H-Naphtho[2,1-b]pyran-2-carboxylic acid derivatives exhibit notable antioxidant properties. In vitro assays have demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity is attributed to the presence of phenolic structures within the compound that can donate hydrogen atoms to free radicals .
Antimicrobial Properties
The compound has shown promising results against various microbial strains. Studies have reported its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and fungi like Penicillium verrucosum. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Immunomodulatory Effects
In experimental models, particularly using mouse splenocytes, 3H-Naphtho[2,1-b]pyran-2-carboxylic acid has been observed to stimulate lysosomal activity, suggesting potential immunomodulatory effects. This could make it a candidate for further research in immunotherapy applications .
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of various naphthoquinone derivatives, including ethyl ester variants. The results indicated that these compounds significantly reduced oxidative stress markers in cellular models by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)【5】.
Antimicrobial Efficacy Assessment
In a comparative study of antimicrobial agents, 3H-Naphtho[2,1-b]pyran-2-carboxylic acid demonstrated higher efficacy than standard antibiotics against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional treatments, indicating its potential as an alternative therapeutic agent【6】.
Data Table: Biological Activities Overview
Scientific Research Applications
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester is in analytical chemistry, specifically in the separation and analysis of compounds via HPLC. A study demonstrated that this compound can be effectively separated using a reverse-phase HPLC method. The mobile phase composition includes acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for scalable applications in preparative separations and impurity isolation, making it valuable for pharmacokinetic studies .
Pharmacological Applications
Potential Drug Development
The structural characteristics of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester suggest its potential as a lead compound in drug development. Its derivatives have shown biological activity in various studies. For example, compounds with similar naphthoquinone structures have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. The ethyl ester form may enhance bioavailability and efficacy compared to other derivatives .
Materials Science Applications
Polymer Chemistry
In materials science, the compound's unique structure allows it to be utilized in the synthesis of functional polymers. Its reactivity can be harnessed to create polymeric materials with specific optical or electronic properties. Research indicates that incorporating such naphthoquinone derivatives into polymer matrices can improve the material's thermal stability and mechanical strength while providing UV protection .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| HPLC Separation Study | Analytical Chemistry | Demonstrated effective separation using acetonitrile and phosphoric acid as mobile phase components. |
| Anticancer Activity Study | Pharmacology | Similar naphthoquinone compounds showed significant apoptosis induction in cancer cell lines. |
| Polymer Synthesis Research | Materials Science | Naphthoquinone derivatives improved thermal stability and UV resistance in polymer matrices. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituent Variations
Key Observations :
- Nitrile vs.
- Amide Derivatives : Carboxamide analogs (e.g., NSC701070) show promise in targeting kinases, leveraging hydrogen-bonding interactions absent in ester derivatives .
Ester Derivatives with Modified Alkyl Chains
Key Observations :
- Mono vs.
- Chromene vs. Naphthopyran Esters : Ethyl 2-oxo-2H-chromene-3-carboxylate (a coumarin derivative) shares similar ester functionality but lacks the fused naphthalene ring, reducing aromatic stacking interactions .
Fused Ring System Comparisons
Key Observations :
- Coumarin vs. Naphthopyran : Coumarins (e.g., 7-hydroxy-4-methylcoumarin) are smaller and more water-soluble, whereas naphthopyrans offer extended conjugation for fluorescence applications .
- Biochemical Probes : ThioGlo-1, a naphthopyran derivative, demonstrates superior fluorescence quantum yield compared to coumarin-based probes, enabling sensitive protein modification studies .
Preparation Methods
Cyclization of 2-Naphthyl Propiolate via Echavarren’s Catalyst
The most efficient route involves gold(I)-catalyzed cyclization of 2-naphthyl propiolate. Cervi et al. (2021) demonstrated that treating 2-naphthyl propiolate with Echavarren’s catalyst (typically a phosphine-gold complex) in dichloromethane at 18°C for 1 hour yields the target compound quantitatively . This method excels in atom economy and avoids byproducts.
Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Naphthyl propiolate | Echavarren’s catalyst | CH₂Cl₂ | 18°C | 1 h | 100% |
Mechanistically, the gold catalyst activates the alkyne, inducing a 6-endo-dig cyclization to form the pyran ring. The ester group remains intact due to mild conditions .
Adapting coumarin synthesis strategies , 2-hydroxy-1-naphthaldehyde reacts with diethyl malonate under basic conditions. Catalysts such as piperidine or Mg-Al hydrotalcite facilitate condensation and cyclization (Figure 1).
Figure 1: Knoevenagel Route to Naphthopyran
Optimized Conditions
Microwave irradiation reduces reaction time to 15 minutes with comparable yields (82%) .
Pechmann Condensation with β-Naphthol
Classic Pechmann conditions (β-naphthol + ethyl acetoacetate in concentrated H₂SO₄) form the pyran ring. While effective for coumarins , naphthol’s bulkiness lowers yields:
Table 2: Pechmann Method Performance
| Acid Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | 0–5°C | 24 h | 45% |
| POCl₃ | 60°C | 6 h | 55% |
Side products include dihydro derivatives, necessitating careful workup .
Copper-Mediated C–C Bond Formation
Copper(II) bromide catalyzes coupling between β-naphthol derivatives and ethyl propiolate. This method, adapted from coumarin syntheses , proceeds via:
Reaction Pathway
-
Oxidative coupling of naphthol and propiolate.
-
Cyclization to form the pyran ring.
Conditions
Reformatsky Reaction with Zinc
Zinc-mediated Reformatsky reaction between 2-bromo-1-naphthoate and ethyl glyoxylate forms the ester side chain. Subsequent cyclization under acidic conditions yields the product:
Steps
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Echavarren’s catalyst | 100% | 1 h | High | Moderate |
| Knoevenagel | 85% | 3 h | Low | High |
| Pechmann | 45–55% | 24 h | Low | Moderate |
| Copper-mediated | 65% | 12 h | Medium | Low |
The gold-catalyzed method is optimal for yield and speed, while Knoevenagel offers cost efficiency. Pechmann remains viable for low-resource settings.
Q & A
Q. Basic
- Column chromatography : Removes unreacted starting materials and side products .
- Spectroscopic validation :
- ¹H NMR : Absence of residual solvent peaks and integration matching expected protons (e.g., NH₂ singlet at δ 6.48 ppm) .
- IR : Confirmation of ester and amine functional groups .
- HRMS : Exact mass matching theoretical values (e.g., m/z 240.0786 for C₁₅H₁₂O₃) .
How do solvent and base selection influence cyclization efficiency?
Q. Advanced
- Solvent impact :
- Acetonitrile yields higher regioselectivity for naphthofuran formation, while DMF may accelerate reaction rates but risk side reactions .
- Base role : K₂CO₃ deprotonates the hydroxyl group of 2-hydroxy-1-naphthonitrile, facilitating nucleophilic attack on ethyl chloroacetate. Alternative bases (e.g., DABCO) may alter reaction pathways in multi-component systems .
What strategies are employed to synthesize hydrazide derivatives?
Q. Advanced
- Reaction protocol :
- Reflux the ester with hydrazine hydrate in ethanol under acidic conditions to form naphtho[2,1-b]furan-2-carbohydrazide .
- Validation :
- IR : Loss of ester carbonyl (~1718 cm⁻¹) and emergence of hydrazide carbonyl (~1657 cm⁻¹) .
- ¹H NMR : NH₂ signals at δ 4.62 ppm and NH at δ 10.12 ppm (D₂O exchangeable) .
How can spectral data discrepancies be resolved during derivative characterization?
Q. Advanced
- Multi-technique approach :
- Combine ¹³C NMR with DEPT-135 to assign quaternary carbons in complex aromatic systems .
- Use HRMS to distinguish between isomers (e.g., m/z 226.0743 for C₁₃H₁₀N₂O₂) .
- D₂O exchange : Confirm NH/NH₂ protons by observing signal disappearance in ¹H NMR .
How are computational methods applied to predict drug-likeness?
Q. Advanced
- Molecular docking :
- Use AutoDock Vina or similar tools to assess binding affinity with target proteins (e.g., cyclin-dependent kinases) .
- Parameters: Grid box centered on active sites, Lamarckian genetic algorithm for conformational sampling .
- ADMET prediction : SwissADME or pkCSM to evaluate bioavailability, CYP450 interactions, and toxicity .
How to design multi-step reactions for bioactive derivatives?
Q. Advanced
- Functionalization steps :
- Key optimization :
What challenges arise in heterocyclic ring formation?
Q. Advanced
- Regioselectivity : Competing pathways (e.g., furan vs. pyran formation) are controlled by solvent polarity and base strength .
- Side reactions : Ethyl chloroacetate hydrolysis in polar solvents requires strict anhydrous conditions .
- Monitoring : Use TLC (hexane:ethyl acetate, 7:3) to track reaction progress .
How to optimize one-pot syntheses for complex derivatives?
Q. Advanced
- Catalyst selection : L-proline or DABCO enhances enamine/intermediate stabilization in multi-component reactions .
- Solvent system : Ethanol/water mixtures improve solubility of polar intermediates .
- Temperature : 60–80°C balances reaction rate and byproduct suppression .
What are the key spectroscopic markers for the ester functional group?
Q. Basic
- IR : Strong ester C=O stretch at 1718 cm⁻¹ .
- ¹H NMR :
- Ethyl CH₃ triplet at δ 1.35 ppm (J=7 Hz) .
- Ethyl CH₂ quartet at δ 4.45 ppm (J=7 Hz) .
- ¹³C NMR : Ester carbonyl at ~168–170 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
